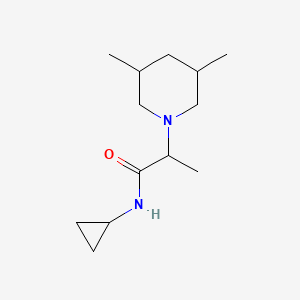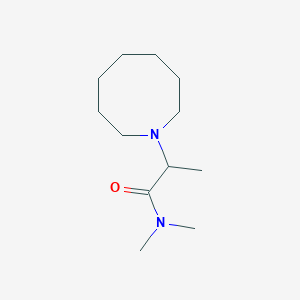![molecular formula C13H13NO B7516110 1-[(2-Methylphenyl)methyl]pyridin-2-one](/img/structure/B7516110.png)
1-[(2-Methylphenyl)methyl]pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Methylphenyl)methyl]pyridin-2-one is a chemical compound that is commonly used in scientific research. It is also known as 2-Methyl-1-[(2-methylphenyl)methyl]pyridin-2-one or MMP. This compound belongs to the class of pyridinones and has a molecular formula of C14H15NO.
Mechanism of Action
The mechanism of action of 1-[(2-Methylphenyl)methyl]pyridin-2-one is not well understood. However, it is believed to act as a chelating agent, meaning that it can bind to metal ions and form stable complexes. These complexes can then interact with other molecules in various ways, depending on the specific application.
Biochemical and Physiological Effects
1-[(2-Methylphenyl)methyl]pyridin-2-one does not have any known biochemical or physiological effects in humans. However, it has been studied for its potential use in various biological systems, including in vitro and in vivo models.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(2-Methylphenyl)methyl]pyridin-2-one in lab experiments is its ability to form stable complexes with metal ions. This property makes it useful in a variety of applications, including catalysis, sensing, and imaging.
One limitation of using 1-[(2-Methylphenyl)methyl]pyridin-2-one in lab experiments is its potential toxicity. While it is generally considered safe to handle, it can be harmful if ingested or inhaled. Therefore, proper precautions should be taken when working with this compound.
Future Directions
There are several future directions for research involving 1-[(2-Methylphenyl)methyl]pyridin-2-one. Some potential areas of study include:
1. Developing new metal complexes with improved catalytic or sensing properties.
2. Studying the interaction of 1-[(2-Methylphenyl)methyl]pyridin-2-one complexes with biological molecules, such as proteins or DNA.
3. Investigating the potential use of 1-[(2-Methylphenyl)methyl]pyridin-2-one complexes in medical imaging or drug delivery applications.
Conclusion
1-[(2-Methylphenyl)methyl]pyridin-2-one is a chemical compound that has several scientific research applications. It is commonly used as a ligand in metal coordination chemistry and has potential uses in catalysis, sensing, and imaging. While it has some limitations, such as potential toxicity, it is a valuable tool for researchers in various fields. Future research could lead to new applications and a better understanding of its properties.
Synthesis Methods
The synthesis of 1-[(2-Methylphenyl)methyl]pyridin-2-one involves the reaction of 2-acetylpyridine with 2-methylbenzyl bromide in the presence of a base such as potassium carbonate. The reaction results in the formation of MMP as a yellow solid.
Scientific Research Applications
1-[(2-Methylphenyl)methyl]pyridin-2-one has several scientific research applications. It is commonly used as a ligand in metal coordination chemistry, where it can form complexes with various metal ions. These complexes have been studied for their potential use in catalysis, sensing, and other applications.
properties
IUPAC Name |
1-[(2-methylphenyl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-11-6-2-3-7-12(11)10-14-9-5-4-8-13(14)15/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNBTNVPBMTEMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC=CC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Methylphenyl)methyl]pyridin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole](/img/structure/B7516032.png)
![5-Methyl-3-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516052.png)



![5-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516089.png)
![5-chloro-2-fluoro-N-[3-(2-methylpropoxy)propyl]benzamide](/img/structure/B7516094.png)

![1-[4-[1-(4-Fluorophenyl)ethyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7516116.png)

![2,2-Dimethyl-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7516126.png)

![5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516131.png)